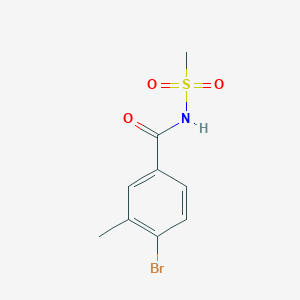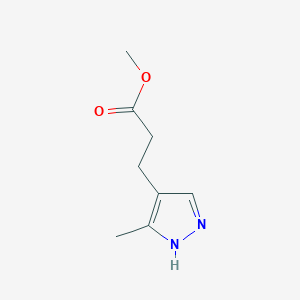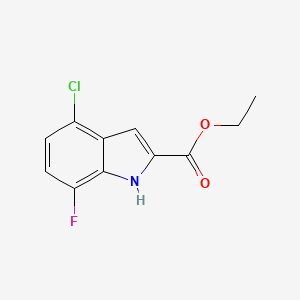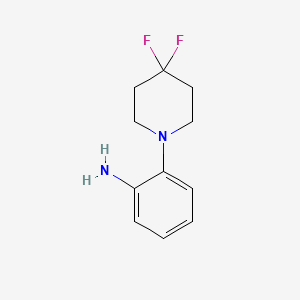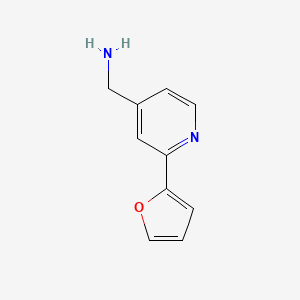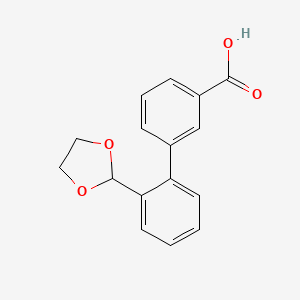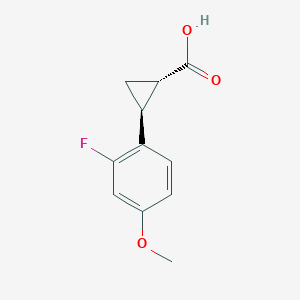
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid
Descripción general
Descripción
“2-Fluoro-4-methoxyphenylboronic acid” is a chemical compound used in laboratory settings . It has a molecular formula of C7H8BFO3 and a molecular weight of 169.95 g/mol .
Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-methoxyphenylboronic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 355.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
One notable application of compounds related to 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid is in Alzheimer's disease research. For example, CHF5074, a γ‐secretase modulator structurally related to cyclopropanecarboxylic acids, has been evaluated for its effects on brain β‐amyloid pathology and spatial memory in mouse models of Alzheimer's disease. This research suggests potential therapeutic applications in modulating Alzheimer's disease pathology through the manipulation of β‐amyloid levels (Imbimbo et al., 2009).
PET Imaging Applications
Another research avenue explores the use of structurally related fluorinated compounds for Positron Emission Tomography (PET) imaging. For instance, studies on 18F-Mefway, a PET radioligand, compare its utility against 18F-FCWAY for the quantification of 5-HT1A receptors in humans. Such research underlines the role of fluorinated cyclopropanecarboxylic acid derivatives in advancing neuroimaging techniques and understanding neurological conditions (Choi et al., 2015).
Synthetic Chemistry and Drug Development
The synthetic utility of cyclopropanecarboxylic acid derivatives extends to the preparation of various biologically active molecules. For example, stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid showcases innovative approaches in creating fluorinated compounds with potential application in drug development and chemical biology (Shibue & Fukuda, 2014). Additionally, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated antimicrobial and antioxidant activities, suggesting their potential in medicinal chemistry applications (Raghavendra et al., 2016).
Antimicrobial Research
Research into N-ethoxyethylpiperidine derivatives incorporating cyclopropane and fluorophenyl fragments has revealed antimicrobial activity. This highlights the potential for cyclopropanecarboxylic acid derivatives in developing new antimicrobial agents (Issayeva et al., 2019).
Fluorescence Studies
Fluorinated cyclopropanecarboxylates are also explored in fluorescence studies, where their properties are utilized in designing fluorescent probes for sensing pH and metal cations. Such research indicates the versatility of fluorinated cyclopropanecarboxylic acid derivatives in creating sensitive and selective probes for biochemical and environmental analyses (Tanaka et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2S)-2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKYOFQRZLIHLR-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2C[C@@H]2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



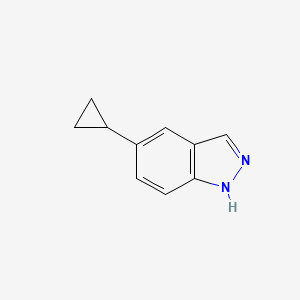
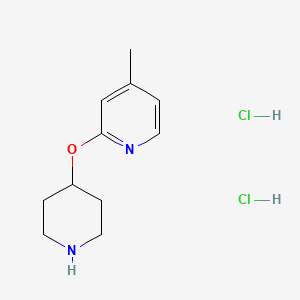
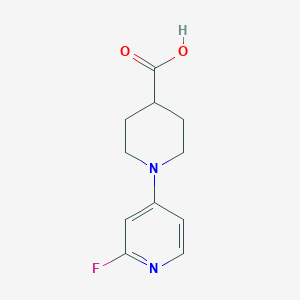
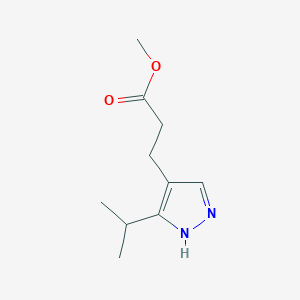
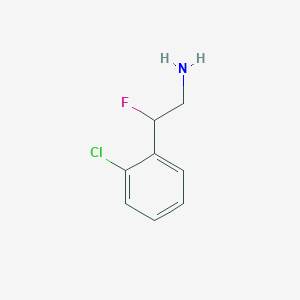
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)
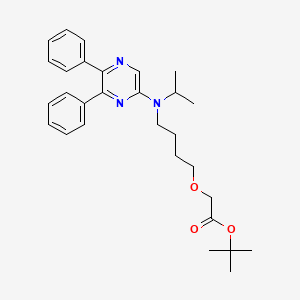
![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)
